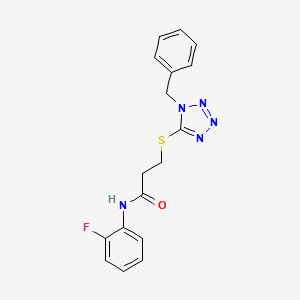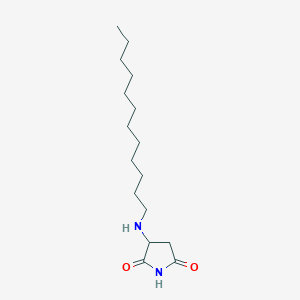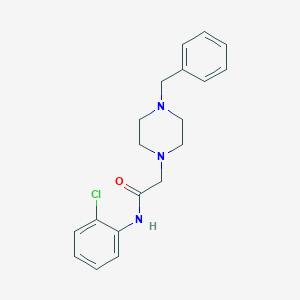
3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a benzyl group, a thioether linkage, and a fluorophenyl group
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the tetrazole derivative with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the reaction of the thioether-tetrazole intermediate with 2-fluorobenzoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can result in enhanced biological activity and selectivity compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
3-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-14-8-4-5-9-15(14)19-16(24)10-11-25-17-20-21-22-23(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHVTNWMVOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5242913.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-thiophenesulfonamide](/img/structure/B5242919.png)
amino}benzamide](/img/structure/B5242921.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5242924.png)
![N-(3-chloro-2-methylphenyl)-2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B5242925.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B5242943.png)

![4-phenyl-6-{[2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5242957.png)
![allyl 3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5242975.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5242983.png)
![2-methyl-N-(2-methylphenyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5242984.png)



